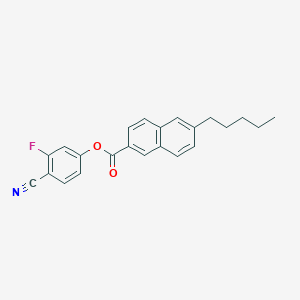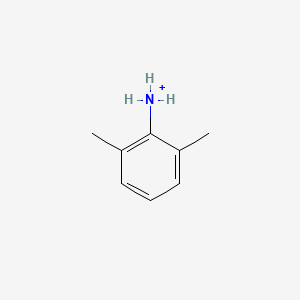![molecular formula C12H18OSi B14323913 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 104066-57-1](/img/structure/B14323913.png)
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is an organosilicon compound characterized by the presence of a silyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the reaction of a silyl chloride with an appropriate butenol derivative in the presence of a base. For example, the reaction of dimethylphenylsilyl chloride with but-2-en-1-ol in the presence of a base like triethylamine can yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted butenol derivatives.
Aplicaciones Científicas De Investigación
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets and pathways. The silyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound can participate in nucleophilic substitution and addition reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Trimethylsilyl]but-2-en-1-ol
- 3-[Dimethyl(tert-butyl)silyl]but-2-en-1-ol
- 3-[Dimethyl(phenyl)silyl]prop-2-en-1-ol
Uniqueness
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is unique due to the presence of the phenyl group attached to the silicon atom, which can influence the compound’s reactivity and stability. This structural feature distinguishes it from other silyl-protected butenol derivatives and can impart specific properties useful in various applications .
Propiedades
Número CAS |
104066-57-1 |
|---|---|
Fórmula molecular |
C12H18OSi |
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
3-[dimethyl(phenyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-11(9-10-13)14(2,3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3 |
Clave InChI |
IUBPNLZRWSJMIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


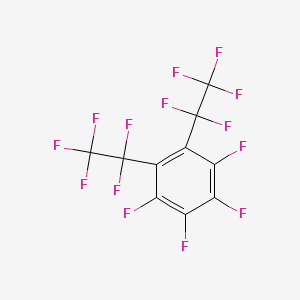
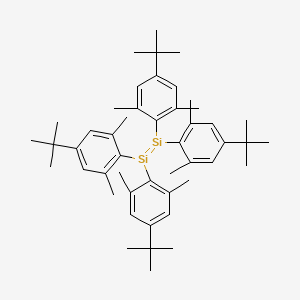
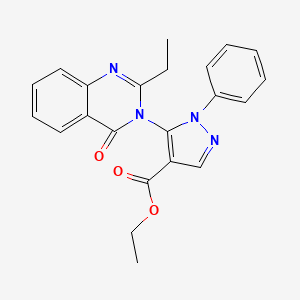
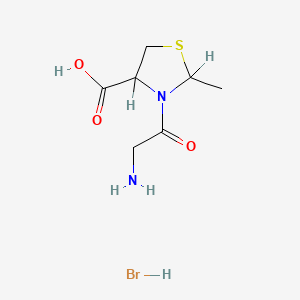
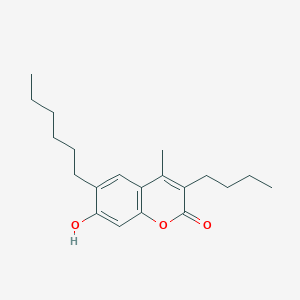
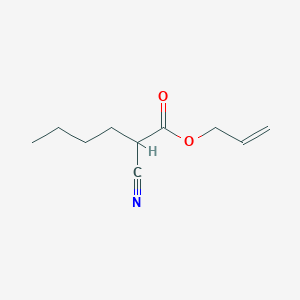
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)


